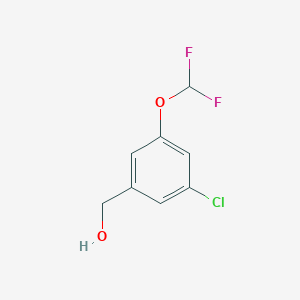
Tigecycline, (4R)-
Descripción general
Descripción
Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .
Synthesis Analysis
Tigecycline is a semisynthetic antimicrobial agent developed for the treatment of polymicrobial infections caused by multidrug-resistant pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .Molecular Structure Analysis
Tigecycline exhibits higher affinity and catalytic efficiency toward tigecycline when compared to Tet (X2), resulting in the expression of phenotypic tigecycline resistance in E. coli strains bearing the tet (X4) gene . The structures of Tet (X4) and Tet (X4)-tigecycline complex and those of Tet (X2) showed that they shared an identical FAD-binding site and that the FAD and tigecycline adopted similar conformation in the catalytic pocket .Chemical Reactions Analysis
Tigecycline is a tetracycline-class antibacterial agent developed for the treatment of polymicrobial MDR infections . It is effective against a wide range of multidrug-resistant nosocomial pathogens . Tigecycline is a poor substrate for tetracycline-specific efflux pumps, and it still attaches to ribosomes that have been modified by the Tet (M) protein .Physical And Chemical Properties Analysis
Tigecycline is a derivative of the tetracycline minocycline . It is the first available glycylcycline antibiotic . It is bacteriostatic .Aplicaciones Científicas De Investigación
Application in Antibacterial Activity
Scientific Field
Microbiology and Infectious Diseases
Summary of the Application
Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .
Methods of Application
The use of the parenteral form of tigecycline is approved for complicated skin and skin structure infections (excluding diabetes foot infection), complicated intra-abdominal infections, and community-acquired bacterial pneumonia in adults . New evidence also suggests the effectiveness of tigecycline for the treatment of severe Clostridioides difficile infections .
Results or Outcomes
Tigecycline showed in vitro susceptibility to Coxiella spp., Rickettsia spp., and multidrug-resistant Neisseria gonnorrhoeae strains which indicate the possible use of tigecycline in the treatment of infections caused by these pathogens .
Application in Treating Intracranial Infections
Scientific Field
Neurology and Nanobiotechnology
Summary of the Application
Tigecycline, a broad-spectrum antibiotic, emerged as a potential therapeutic agent for multidrug-resistant Acinetobacter baumannii infections . However, its clinical application was hindered by a short in vivo half-life and limited permeability through the blood–brain barrier (BBB) .
Methods of Application
A novel core–shell nanoparticle encapsulating water-soluble tigecycline was prepared using a blend of mPEG-PLGA and PLGA materials . This nanoparticle, modified with a dual-targeting peptide Aβ11 and Tween 80 (Aβ11/T80@CSs), was specifically designed to enhance the delivery of tigecycline to the brain for treating A. baumannii-induced intracranial infections .
Results or Outcomes
The Aβ11/T80@CSs nanocarriers successfully traversed the BBB and effectively delivered Tigecycline into the cerebrospinal fluid (CSF), leading to a significant therapeutic response in a model of multidrug-resistant A. baumannii intracranial infection .
Application in Overcoming Tetracycline Resistance
Scientific Field
Summary of the Application
Tigecycline is a semisynthetic analogue of earlier tetracyclines and represents the first member of a novel class of antimicrobials – glycylcyclines . It is designed to overcome the action of ribosomal protection proteins and is not a substrate for tetracycline efflux pumps of most bacteria .
Methods of Application
Tigecycline is administered in a parenteral form . It is developed for the treatment of polymicrobial multidrug-resistant (MDR) infections including both Gram-negative and Gram-positive bacteria .
Results or Outcomes
Tigecycline is effective against a wide range of multidrug-resistant nosocomial pathogens . It has been shown to inhibit the translation elongation step by binding to the ribosome 30S subunit and preventing aminoacylated tRNAs to accommodate in the ribosomal A site .
Application in Treating Multidrug-Resistant Acinetobacter baumannii Infections
Summary of the Application
Multidrug-resistant (MDR) Acinetobacter baumannii (A. baumannii) is a formidable pathogen responsible for severe intracranial infections post-craniotomy . Tigecycline, a broad-spectrum antibiotic, emerged as a potential therapeutic agent for MDR A. baumannii infections .
Methods of Application
The exact method of application for treating MDR A. baumannii infections with Tigecycline is not specified in the source .
Results or Outcomes
The outcomes of using Tigecycline for treating MDR A. baumannii infections are not specified in the source .
Application in Overcoming Efflux Pump Resistance
Summary of the Application
Tigecycline is designed to overcome the action of efflux pumps in bacteria, which are a prevalent cellular mechanism of microbial tetracycline resistance . Efflux pumps can expel antibiotics, decreasing their concentration to sub-toxic levels .
Methods of Application
The exact method of application for overcoming efflux pump resistance with Tigecycline is not specified in the source .
Results or Outcomes
Application in Treating Severe Clostridioides Difficile Infections
Summary of the Application
New evidence suggests the effectiveness of Tigecycline for the treatment of severe Clostridioides difficile infections .
Methods of Application
The exact method of application for treating severe Clostridioides difficile infections with Tigecycline is not specified in the source .
Results or Outcomes
The outcomes of using Tigecycline for treating severe Clostridioides difficile infections are not specified in the source .
Safety And Hazards
Direcciones Futuras
Tigecycline is unique in its class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . New evidence also suggests the effectiveness of tigecycline for the treatment of severe Clostridioides difficile infections . Tigecycline showed in vitro susceptibility to Coxiella spp., Rickettsia spp., and multidrug-resistant Neisseria gonnorrhoeae strains which indicate the possible use of tigecycline in the treatment of infections caused by these pathogens .
Propiedades
IUPAC Name |
(4R,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-RXEYFDPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tigecycline, (4R)- | |
CAS RN |
1422262-97-2 | |
| Record name | Tigecycline, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422262972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGECYCLINE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U98SS1SU9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



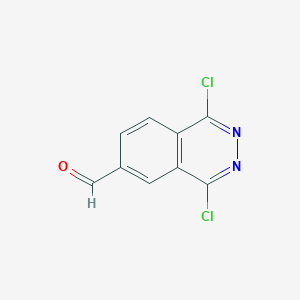
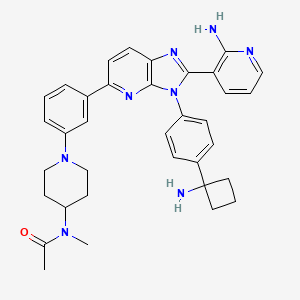
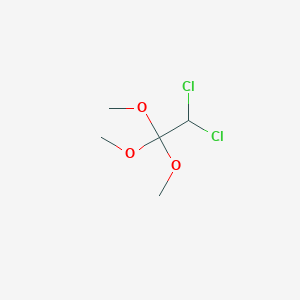
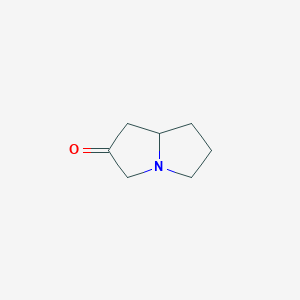
![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
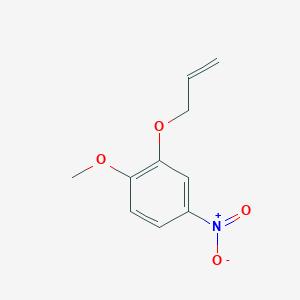
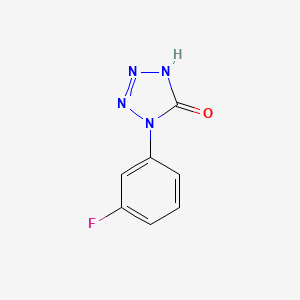
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
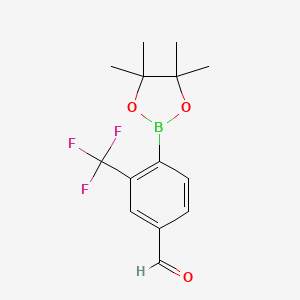
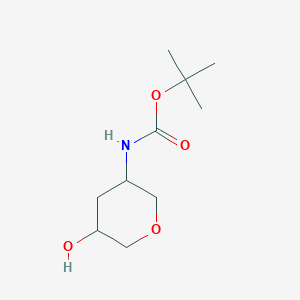
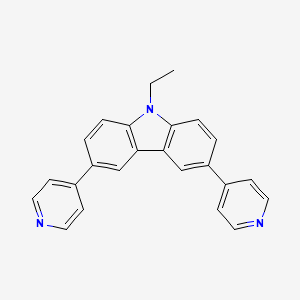
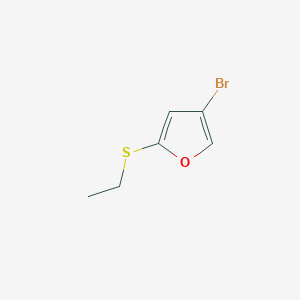
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-4-yl)carbazole](/img/structure/B3322207.png)
